5,6-dimethyl-2-styryl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2-styryl-1H-1,3-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of chemical and biological properties
Mechanism of Action
Target of Action
Benzimidazole derivatives, including 5,6-dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals, often exhibiting diverse biological activities .
Mode of Action
Benzimidazole derivatives are known for their chemical reactivity attributed to the benzene and imidazole rings, enabling them to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .
Biochemical Pathways
Benzimidazole derivatives are known to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzimidazole derivatives are known to exhibit diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, including 5,6-dimethylbenzimidazole, often exhibit diverse biological activities, making them intriguing subjects for further study .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-styryl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the styryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
5,6-Dimethyl-2-styryl-1H-1,3-benzimidazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: Lacks the styryl group, which may reduce its biological activity.
2-Styrylbenzimidazole: Lacks the methyl groups, which may affect its chemical reactivity.
Benzimidazole: The parent compound, with a simpler structure and different properties.
Uniqueness
5,6-Dimethyl-2-styryl-1H-1,3-benzimidazole is unique due to the presence of both methyl and styryl groups, which enhance its chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5,6-dimethyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-12-10-15-16(11-13(12)2)19-17(18-15)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGGLPCASLWQFW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.